molecular formula C8H8Cl2 B189654 1,2-Bis(chloromethyl)benzene CAS No. 612-12-4

1,2-Bis(chloromethyl)benzene

Cat. No.: B189654
CAS No.: 612-12-4
M. Wt: 175.05 g/mol
InChI Key: FMGGHNGKHRCJLL-UHFFFAOYSA-N
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Description

1,2-Bis(chloromethyl)benzene, also known as o-xylylene dichloride, is an organic compound with the molecular formula C8H8Cl2. It is a derivative of benzene, where two chloromethyl groups are attached to adjacent carbon atoms on the benzene ring. This compound is a colorless to pale yellow liquid at room temperature and is primarily used as an intermediate in organic synthesis .

Preparation Methods

1,2-Bis(chloromethyl)benzene can be synthesized through several methods. One common synthetic route involves the chloromethylation of o-xylene. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde is protonated, making the carbon more electrophilic. The aromatic pi-electrons of o-xylene then attack the electrophilic carbon, followed by rearomatization of the benzene ring .

Industrial production methods often involve similar chloromethylation reactions but are optimized for large-scale production. These methods may include continuous flow reactors and advanced separation techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1,2-Bis(chloromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction Reactions: The chloromethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution with amines can yield benzylamines, while oxidation can produce benzaldehyde or benzoic acid .

Scientific Research Applications

1,2-Bis(chloromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Bis(chloromethyl)benzene primarily involves its reactivity towards nucleophiles. The chloromethyl groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate to introduce functional groups into other molecules .

Comparison with Similar Compounds

1,2-Bis(chloromethyl)benzene is part of a family of compounds known as xylylene dichlorides. Similar compounds include:

    1,3-Bis(chloromethyl)benzene (m-xylylene dichloride): This compound has the chloromethyl groups on the 1 and 3 positions of the benzene ring.

    1,4-Bis(chloromethyl)benzene (p-xylylene dichloride): Here, the chloromethyl groups are on the 1 and 4 positions.

The uniqueness of this compound lies in its ortho-substitution, which can influence the steric and electronic properties of the molecule, making it suitable for specific synthetic applications .

Properties

IUPAC Name

1,2-bis(chloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8Cl2/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGGHNGKHRCJLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7052284
Record name 1,2-Bis(chloromethyl)benzene
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Molecular Weight

175.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612-12-4
Record name α,α′-Dichloro-o-xylene
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Record name Benzene, 1,2-bis(chloromethyl)-
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Record name 1,2-Bis(chloromethyl)benzene
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Record name Benzene, 1,2-bis(chloromethyl)-
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Record name 1,2-Bis(chloromethyl)benzene
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Record name 1,2-bis(chloromethyl)benzene
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Synthesis routes and methods I

Procedure details

To a glass-made three-necked flask (volume: 500 ml) with a condenser, 133.0 g (759 mmol) of α,α′-dichloro-o-xylene, 13.3 g of N,N-dimethylformamide and 42.2 g (253 mmol) of sodium octanoate (sodium caprylate) were added. After the mixture was heated and stirred at 110° C. for 2 hours, the reaction mixture was analyzed by the gas chromatography. The conversion of α,α′-dichloro-o-xylene, the yield of [2-(chloromethyl)phenyl]methyl octanoate (based on sodium octanoate), and the molar ratio of the [2- (chloromethyl)phenyl]methyl octanoate produced to the diester compound as a by-product are shown in Table 1 below.
Quantity
133 g
Type
reactant
Reaction Step One
Name
sodium octanoate
Quantity
42.2 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a glass-made three-necked flask (volume: 100 ml) with a condenser, 8.8 g (50 mmol) of α,α′-dichloro-o-xylene, 4.0 g of N,N-dimethylformamide and 2.1 g (12.5 mmol) of sodium 2-ethylhexanoate were added. After the mixture was heated and stirred at 120° C. for one hour, the reaction mixture was analyzed by the gas chromatography. The conversion of α,α′-dichloro-o-xylene, the yield of [2-(chloromethyl)phenyl]methyl 2-ethylhexanoate (based on sodium 2-ethylhexanoate), and the molar ratio of the [2-(chloromethyl)phenyl]methyl 2-ethylhexanoate produced to the diester compound as a by-product are shown in Table 1 below.
Quantity
8.8 g
Type
reactant
Reaction Step One
Name
sodium 2-ethylhexanoate
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

As the process being relatively good in selectivity is known the process of the U.S. Pat. No. 3,597,485. This process comprises oxidizing alkylbenzene in gas phase in the presence of mixed catalyst consisting of tungsten and molybdenum oxides and terephthalaldehyde is obtained in 40-60% yield by passing air containing about 1% of p-xylene over the catalyst heated at 475°-575° C. with the contact set at 0.1-0.2 seconds. In this process, however, difficulty lies in recovery of products since dilute xylene is oxidized. On top of that, sublimation and reduction of effective components of catalyst cause a great lowering of catalyst activity and it is difficult to use it on a commercial basis unless these problems are solved. As the process for the production of aromatic dialdehydes using bishalomethylbenzene as starting material there are known, for instance, a preparative process of being acted upon with urotropin, air oxidation process and process of oxidizing with pyridine-N-oxide, but either of these processes is low in yield, involving use of a great deal of secondary material, and it cannot be said a practical process. Of processes using bischloromethylbenzene as starting material it is those processes involving the using, as the oxidizing agent, of nitric acid that achieved relatively favorable results. The U.S. Pat. No. 2,948,756 or West German Pat. No. 1229061, for instance, is known. The U.S. Pat. No. 2,948,756 comprises oxidizing p-xylene dichloride (viz., α,α'-dichloro-p-xylene) with nitric acid in a concentration of 10-19% at temperatures of 102°-110° C., nitric acid being used in the amount of 2-50 mols per mole of p-xylene dichloride, and terephthalaldehyde is obtained in 30-70% yield. West German Pat. No. 1229061 is an improvement of the U.S. Pat. No. 2948756 and follows procedures of oxidizing halomethylbenzenes with dilute nitric acid in the presence of heavy metal compound catalyst and terephthalaldehyde is obtained in 70-87% yield. As mentioned above, of conventional techniques relatively favorable results are obtained with the process of oxidizing p-xylene dichloride with nitric acid, but even with this process difficulty lies in economically obtaining starting material xylene dichoride. That is, xylene dichloride is usually prepared by the chlorination reaction of xylene, but in that case, it is difficult to selectively synthesize xylene dichloride and products are obtained as mixtures with different chlorination degrees of compounds or isomers. It is relatively easy to separate xylene dichloride from this mixture by distillation, but it entails such drawbacks as to form α,α-dichloroxylene, an isomer of xylene dichloride, as by-product, during the chlorination reaction of xylene, the amount of α,α-dichloroxylene formed as by-product amounting to 0.25-0.35 parts by weight per part by weight of α,α'-dichloroxylene. As mentioned thus far, prior art techniques for the process for the production of aromatic dialdehydes entail various shortcomings.
Name
xylene dichloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 1,2-bis(chloromethyl)benzene?

A1: this compound is an organic compound with the molecular formula C8H8Cl2 and a molecular weight of 175.05 g/mol. Its structure comprises a benzene ring with two chloromethyl (-CH2Cl) groups attached to adjacent carbon atoms (ortho-position). While spectroscopic data is not provided in the excerpts, its structure can be confirmed through techniques like Infrared (IR) spectroscopy, 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. [, ]

Q2: How does the structure of this compound influence its crystal structure?

A2: Research indicates that this compound crystallizes in a non-centrosymmetric orthorhombic structure, belonging to the space group C–Fdd2. [] This contrasts with the centrosymmetric structures observed for its isomer, 1,4-bis(chloromethyl)benzene. The difference in crystal packing arises from the positioning of the chloromethyl groups. In the 1,2-isomer, these groups are adjacent, leading to a molecular dipole moment that influences intermolecular interactions and ultimately dictates the non-centrosymmetric arrangement in the solid state. []

Q3: Can this compound be used in the synthesis of macrocycles? If so, what types and how?

A3: Yes, this compound acts as a valuable precursor in synthesizing organoselenium macrocycles. [] Its reaction with potassium selenocyanate yields 1,2-bis(selenocyanatomethyl)benzene. This intermediate, upon hydrolysis, forms 5,8,13,16-tetrahydro-6,7,14,15-tetraselenadibenzo[a,g]cyclododecene, a twelve-membered macrocycle containing four selenium atoms. [] This synthesis highlights the utility of this compound in constructing complex cyclic structures.

Q4: Can this compound be used to create ligands for metal coordination? What characteristics of the resulting ligands make them suitable for this purpose?

A4: Yes, this compound serves as a starting material for synthesizing aromatic ligands containing imidazole groups. [] Reacting it with imidazole produces [1,2-bis(imidazol-1-ylmethyl)benzene dihydrate], an aromatic ligand with two imidazole moieties. Quantum chemical calculations using HF/6-31G(d) reveal that the terminal nitrogen atoms in the imidazole rings possess high electron density. [] This electron richness suggests that these nitrogen atoms can readily coordinate with metal atoms, making the ligand suitable for forming metal complexes.

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